4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide
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Overview
Description
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and strong bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the pyridazinone core or other functional groups.
Substitution: Common in organic synthesis, substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chromanone-derived compounds: These compounds also feature a heterocyclic core and have diverse biological activities.
Propargylic alcohols: These compounds share some synthetic routes and reaction conditions with 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the pyridazinone core, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-7-3-4-10-19(16)23-21(26)11-6-14-25-22(27)13-12-20(24-25)17-8-5-9-18(15-17)28-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMCOAVBWAECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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